- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Cas no 913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole])
913179-36-9 structure
Product Name:5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
CAS-nummer:913179-36-9
MF:C10H10FN
MW:163.191505908966
MDL:MFCD13195330
CID:839062
PubChem ID:53487981
Update Time:2025-05-24
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Chemische en fysische eigenschappen
Naam en identificatie
-
- 5'-Fluorospiro[cyclopropane-1,3'-indoline]
- 5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
- 5′-Fluoro-1′,2′-dihydrospiro[cyclopropane-1,3′-[3H]indole] (ACI)
- 5′-Fluorospiro[cyclopropane-1,3′-indoline]
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- EN300-137158
- AKOS015853219
- 5`-FLUOROSPIRO[CYCLOPROPANE-1,3`-INDOLINE]
- SB66181
- 5'-Fluorospiro[cyclopropane-1 pound not3'-indoline]
- DTXSID20705383
- FS-2981
- 913179-36-9
- CS-0090836
- SCHEMBL16600350
-
- MDL: MFCD13195330
- Inchi: 1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
- InChI-sleutel: HJFDQUZANMKTQT-UHFFFAOYSA-N
- LACHT: FC1C=C2C(NCC32CC3)=CC=1
Berekende eigenschappen
- Exacte massa: 163.08000
- Monoisotopische massa: 163.079727485g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 200
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 12Ų
Experimentele eigenschappen
- PSA: 12.03000
- LogboekP: 2.42080
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Beveiligingsinformatie
- Gevaarverklaring: H315-H319-H335
- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,Room temperature
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-100mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 100mg |
¥456.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-1g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 1g |
¥2535.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-250mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 250mg |
¥1024.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-25mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 25mg |
¥195.90 | 2023-09-02 | |
| Fluorochem | 077479-250mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 250mg |
£156.00 | 2022-03-01 | |
| Fluorochem | 077479-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
£425.00 | 2022-03-01 | |
| Matrix Scientific | 073731-500mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 500mg |
$445.00 | 2023-09-09 | |
| Matrix Scientific | 073731-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 1g |
$692.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F847619-100mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 100mg |
¥528.00 | 2022-01-12 | |
| Chemenu | CM133528-1g |
5'-fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
$324 | 2021-08-05 |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride ; 0 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
Referentie
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ; 60 °C
2.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Lithium aluminum hydride ; 0 °C
Referentie
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
Referentie
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
Referentie
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitors, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Raw materials
- 4-Methoxybenzylchloride
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- 1,2-Dibromoethane
- 1H-Indole-2,3-dione, 5-fluoro-1-[(4-methoxyphenyl)methyl]-
- 5-Fluoroisatin
- 2H-Indol-2-one, 5-fluoro-1,3-dihydro-1-[(4-methoxyphenyl)methyl]-
- Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one, 5'-fluoro-1'-[(4-methoxyphenyl)methyl]-
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Preparation Products
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Gerelateerde literatuur
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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